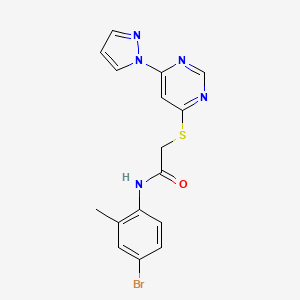
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications.
Scientific Research Applications
Antitumor Properties
- Synthesis and Cytotoxicity of Pyrimidine Derivatives : A study by Masaret (2021) reported the synthesis of pyrimidine derivatives linked to thiophene, pyrazole, and thiazole moieties, demonstrating significant antitumor activity against human tumor cell lines, including liver HepG2, colon cancer HCT-116, and breast MCF-7.
- In Vitro Cytotoxic Activity : Research by Al-Sanea et al. (2020) focused on synthesizing certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, revealing appreciable cancer cell growth inhibition against eight different cancer cell lines.
Radiosynthesis for Imaging
- Radiosynthesis for PET Imaging : A study by Dollé et al. (2008) discussed the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for use as selective ligands in PET imaging, focusing on the translocator protein (18 kDa).
Biochemical Synthesis and Evaluation
- Synthesis and Biological Evaluation : Rahmouni et al. (2016) explored a novel series of pyrazolopyrimidines derivatives, evaluating their cytotoxic and anti-5-lipoxygenase activities. The study provided insights into the structure-activity relationship of these compounds (Rahmouni et al., 2016).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety and evaluated them for antimicrobial activity, showcasing promising results against various bacterial and fungal strains (Darwish et al., 2014).
Insecticidal Assessment
- Synthesis and Insecticidal Assessment : Fadda et al. (2017) investigated new heterocycles incorporating a thiadiazole moiety for their insecticidal properties against Spodoptera littoralis (Fadda et al., 2017).
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c1-11-7-12(17)3-4-13(11)21-15(23)9-24-16-8-14(18-10-19-16)22-6-2-5-20-22/h2-8,10H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWVTIYTYRLWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

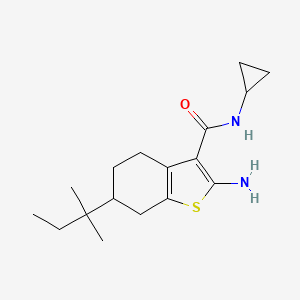
![7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2683659.png)
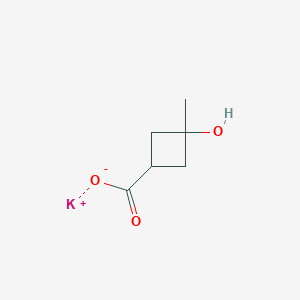
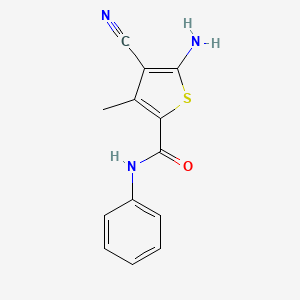
![Methyl 2-amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2683665.png)
![1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2683667.png)
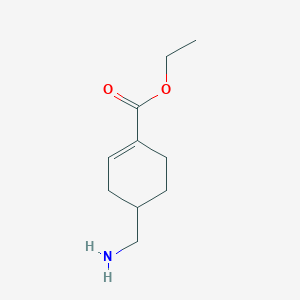
![tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2683672.png)
![N-(2,4-dimethylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2683673.png)
![2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2683675.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2683676.png)
![2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2683677.png)
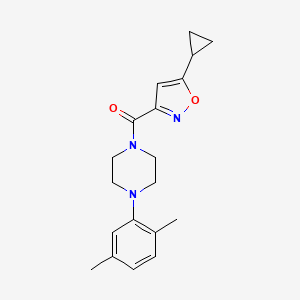
![Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2683679.png)